TWS119

Overview

Description

TWS119 is a potent disubstituted pyrrolopyrimidine inhibitor of glycogen synthase kinase 3 beta (GSK3β). It has an inhibitory concentration (IC₅₀) of 30 nanomolar and a dissociation constant (Kd) of 126 nanomolar . Glycogen synthase kinase 3 beta is a serine/threonine kinase that plays a key role in inhibiting the WNT signaling pathway. Therefore, this compound functions as an activator of the WNT pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TWS119 involves the preparation of a disubstituted pyrrolopyrimidine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps of organic reactions, including condensation and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in public sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: TWS119 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly involving its pyrrolopyrimidine structure.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyrimidine compounds .

Scientific Research Applications

T Cell Differentiation and Function

TWS119 has been shown to significantly influence T cell differentiation, particularly in the context of effector T cells (Teffs) and memory T cells (Tscm).

- Case Study Findings:

- In a study involving naive T cells, this compound treatment led to a decrease in Teff differentiation while preserving the ability to produce interleukin-2 (IL-2) upon stimulation. This suggests that this compound may serve as a negative regulator of Teff development, which could be beneficial in therapeutic settings where excessive Teff activation is detrimental .

- Additionally, this compound promoted the generation of CD8+ T cell populations with stem cell-like properties (CD8+ Tscm), enhancing their proliferative capacity and cytokine production capabilities .

Adoptive Cell Therapy (ACT)

This compound's ability to maintain the phenotype of naive and stem cell-like memory T cells has implications for adoptive immunotherapy. By enhancing the quality and longevity of T cells used in ACT, this compound could improve therapeutic outcomes in cancer treatments.

- Clinical Insights:

Neural Stem Cell Differentiation

This compound has been identified as a potential agent for inducing neural stem cell differentiation into neurons. This application holds promise for regenerative medicine and neurodegenerative disease treatment.

- Research Findings:

Applications in Aquaculture

Recent studies have explored the effects of dietary supplementation with this compound on growth and immunity in aquatic species such as Penaeus vannamei (whiteleg shrimp).

- Findings:

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Immunology | - Inhibits Teff differentiation; preserves IL-2 production. - Enhances CD8+ Tscm proliferation. |

| Adoptive Cell Therapy | - Improves quality of TILs for cancer therapy. - Increases IL-2 without reducing IFN-γ production. |

| Stem Cell Research | - Induces neuronal differentiation from neural stem cells. |

| Aquaculture | - Enhances growth and immunity in shrimp through dietary supplementation. |

Mechanism of Action

TWS119 exerts its effects by inhibiting glycogen synthase kinase 3 beta, a key inhibitor of the WNT signaling pathway. By inhibiting glycogen synthase kinase 3 beta, this compound activates the WNT pathway, leading to the accumulation of β-catenin and subsequent activation of WNT target genes . This activation promotes various cellular processes, including differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Laduviglusib (CHIR-99021): Another inhibitor of glycogen synthase kinase 3 beta with similar applications in stem cell research and cancer therapy.

SB216763: A glycogen synthase kinase 3 beta inhibitor used in similar research contexts.

BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of glycogen synthase kinase 3 beta with applications in neurobiology and cancer research.

Uniqueness of TWS119: this compound is unique due to its high potency and specificity for glycogen synthase kinase 3 beta. Its ability to induce differentiation of stem cells into neurons and its applications in cancer research make it a valuable tool in scientific research .

Biological Activity

TWS119 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with significant implications in various biological processes, particularly in T cell differentiation and neuronal protection. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on immune cells, and potential therapeutic applications.

This compound primarily functions as an inhibitor of GSK-3β, which plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound stabilizes β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus where it activates target genes involved in cell proliferation and differentiation. The compound has an IC50 value of approximately 30 nM for GSK-3β inhibition .

CD8+ T Cell Differentiation

This compound has been shown to significantly influence the differentiation and function of CD8+ T cells. In a study involving tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer (NSCLC) patients, this compound preserved the expansion of naive and stem cell-like memory CD8+ T cells while inhibiting their effector functions. Specifically, this compound treatment resulted in:

- Increased IL-2 Production : this compound enhanced IL-2 secretion from CD4+ central memory and effector memory T cells .

- Reduced IFN-γ Secretion : The compound inhibited IFN-γ production in CD8+ T cells from healthy donors while maintaining levels in TILs .

These findings suggest that this compound may promote a more favorable immune environment by enhancing certain cytokine profiles while limiting effector functions that could lead to tissue damage.

Influence on Naive T Cells

This compound also affects naive T cells by activating the Wnt signaling pathway, which is essential for maintaining their phenotype. Low doses of this compound (≤1 μM) were found to preserve CD62L expression without affecting cell proliferation, while higher concentrations inhibited cell cycling in a dose-dependent manner . This indicates that this compound can modulate the differentiation process of naive T cells into effector cells.

Neuronal Protection

Beyond its effects on immune cells, this compound has demonstrated neuroprotective properties. In models of oxygen-glucose deprivation (OGD), it was shown that this compound could protect neurons by activating the Wnt/β-catenin signaling pathway and enhancing the expression of tight junction proteins like claudin-3 and ZO-1, which are critical for maintaining blood-brain barrier integrity . This suggests potential therapeutic applications for neurodegenerative diseases or acute brain injuries.

Study on Tumor-Infiltrating Lymphocytes

A clinical study involving five NSCLC patients highlighted the differential effects of this compound on various T cell subsets within TILs. The results indicated that:

- CD4+ Effector Memory Cells : Increased IL-2 production was observed after treatment with this compound.

- CD8+ Naive Cells : The number remained stable post-treatment, indicating that this compound does not negatively impact their proliferation .

This study underscores the potential of using this compound in adoptive cell transfer therapies aimed at enhancing anti-tumor immunity.

Neuronal Injury Model

In a rat model studying rtPA-induced hemorrhagic transformation, the administration of this compound resulted in reduced blood-brain barrier disruption and improved outcomes related to neuronal injury. The study showed significant upregulation of β-catenin and tight junction proteins following treatment with this compound .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TWS119 in modulating cellular pathways?

this compound is a selective glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC₅₀ of 30 nM in cell-free assays. It stabilizes β-catenin by inhibiting its phosphorylation, leading to Wnt/β-catenin pathway activation. This mechanism is critical in neurogenesis, T cell differentiation, and osteogenesis. Methodologically, SPR assays and Western blotting confirm its binding to GSK-3β and downstream β-catenin accumulation .

Q. What are the standard concentrations of this compound used in vitro, and how do they vary across cell types?

Typical in vitro concentrations range from 0.3 μM to 7 μM. For example:

- Neuronal differentiation : 1 μM in P19 cells induces 30–40% differentiation into neurons .

- T cell modulation : 7 μM enhances CD62L and CD44 expression in CD8+ T cells .

- Cancer studies : 2–8 μM inhibits proliferation in rhabdomyosarcoma (IC₅₀ = 2 μM in Rh30 cells) . Solubility in DMSO (64 mg/mL) ensures effective stock preparation .

Q. How does this compound influence stem cell differentiation?

this compound induces neurogenesis in embryonic and cancer stem cells by activating Wnt/β-catenin signaling. In P19 cells, it upregulates neuronal markers (e.g., TuJ1) via β-catenin nuclear translocation. Standard protocols involve 1–2 μM treatment for 48–72 hours, assessed via immunostaining and RT-PCR .

Q. What in vivo models are used to study this compound’s effects?

- Stroke recovery : 30 mg/kg intraperitoneal injection in rats reduces cerebral edema and improves neurological function via Wnt/β-catenin activation .

- Cancer models : Xenografts of rhabdomyosarcoma or myeloma treated with 30 mg/kg show inhibited tumor growth and enhanced chemosensitivity .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s effects on cytotoxic activity?

this compound exhibits context-dependent outcomes:

- Reduced cytotoxicity : In CD8+ T cells, 7 μM decreases specific killing (e.g., from 60% to 20% at E:T = 30:1) by promoting memory stem cell phenotypes .

- Enhanced cytotoxicity : In γδT cells, 0.5–2 μM upregulates perforin and granzyme B, boosting tumor cell lysis . Methodological note : Use flow cytometry to compare effector molecules (e.g., granzyme B) and cytotoxicity assays (e.g., CFSE-based killing) across cell types .

Q. What experimental designs optimize this compound’s synergy with other therapies?

- Chemotherapy synergy : In myeloma, co-treatment with 1 μM this compound and bortezomib (10 nM) increases apoptosis 2.5-fold via caspase-independent pathways. Use Calpain/Caspase inhibitors (e.g., Calpeptin/z-VAD-fmk) to validate mechanisms .

- Neuroprotection : Delayed this compound administration (72 hours post-stroke) enhances angiogenesis and neural plasticity, measured via Claudin-3/ZO-1 immunohistochemistry .

Q. How does this compound’s efficacy vary across cancer cell lines with genetic heterogeneity?

- PAX3-FKHR dependency : ARMS cells (Rh30, IC₅₀ = 2 μM) are 3× more sensitive than PAX3-FKHR-negative cells (RD, IC₅₀ = 6 μM). Use siRNA knockdown and luciferase reporters to link GSK-3β inhibition to PAX3-FKHR transcriptional activity .

- β-catenin mutations : Cells with constitutive Wnt activation (e.g., APC mutants) may resist TWS118. Pre-screen cell lines for β-catenin status via sequencing .

Q. What are the limitations of this compound in long-term studies?

- Solubility issues : Aqueous stability is poor (<1 mg/mL in PBS); prepare fresh DMSO stocks and avoid storage beyond 24 hours in buffer .

- Off-target effects : At >10 μM, this compound inhibits GSK-3α and mTOR, confounding results. Use lower doses (1–7 μM) and validate with rescue experiments (e.g., β-catenin siRNA) .

Q. How does this compound modulate immune cell phenotypes beyond Wnt activation?

- TSCM generation : In CD8+ TILs, 5 μM this compound enriches CD45RAint/CD62L+/CD127+ populations (20–62%), characteristic of stem-like memory T cells. Analyze via multi-parameter flow cytometry .

- Cytokine shifts : this compound reduces IFN-γ/GM-CSF secretion in T cells but upregulates IL-2. Use Luminex/ELISA to profile supernatants post-treatment .

Q. Methodological Tables

Q. Key Considerations

- Contradictions : Context-dependent effects (e.g., T cell cytotoxicity vs. γδT cell enhancement) require rigorous cell-type-specific validation.

- Storage : Store powder at -20°C; DMSO stocks are stable at -80°C for 6 months .

- Ethical use : Strictly for research; avoid human/animal therapeutic applications .

Properties

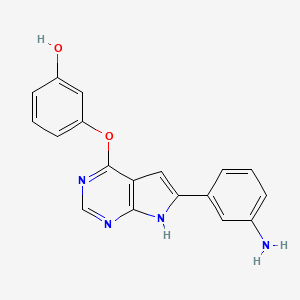

IUPAC Name |

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLEBIVXZSOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429550 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-19-6 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.